2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine
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Overview
Description
2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring fused to a pyrimidine ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multi-component condensation reaction can be employed, where starting materials such as 2-amino furan and suitable aldehydes are reacted in the presence of a catalyst . The reaction conditions typically involve refluxing in acetic acid or other suitable solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit protein kinases. It has shown promising activity against various cancer cell lines.
Biological Research: It is used in the study of cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling processes, including cell growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d]pyrimidinone: Similar in structure but with different substituents, showing varied biological activities.
Pyrrolo[2,3-d]pyrimidinone: Another fused pyrimidine with distinct pharmacological properties.
Thioxopyrimidines: Compounds with sulfur atoms in the pyrimidine ring, exhibiting different reactivity and biological effects.
Uniqueness
2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine stands out due to its specific fusion of furan and pyrimidine rings, which imparts unique chemical and biological properties. Its ability to inhibit protein kinases and potential as an anticancer agent make it a compound of significant interest in medicinal chemistry.
Properties
CAS No. |
61378-88-9 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H10N2O2/c1-7-8-4-6-15-11(8)13-10(12-7)9-3-2-5-14-9/h2-3,5H,4,6H2,1H3 |
InChI Key |
PBFSMEDTHSDDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCOC2=NC(=N1)C3=CC=CO3 |
Origin of Product |
United States |
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